[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one

Heterocyclic chemistry Mesomeric betaines Methylation regiochemistry

The compound [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one (CAS 57351-74-3) is the unsubstituted parent of a fused triazolo-triazine heterocyclic family that serves as the structural backbone of the marketed antiviral drug Riamilovir (Triazavirin®). This scaffold is a purine isostere and has been exploited in both antiviral nucleoside analogues and non-nucleoside DPP‑4 inhibitors.

Molecular Formula C4H3N5O
Molecular Weight 137.10 g/mol
CAS No. 57351-74-3
Cat. No. B15095631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one
CAS57351-74-3
Molecular FormulaC4H3N5O
Molecular Weight137.10 g/mol
Structural Identifiers
SMILESC1=NN=C2N=CNN2C1=O
InChIInChI=1S/C4H3N5O/c10-3-1-6-8-4-5-2-7-9(3)4/h1-2H,(H,5,7,8)
InChIKeyLOBCIVCNIBYPOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

57351-74-3 – [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one Procurement Guide: Core Heterocycle for Antiviral and Antidiabetic Lead Optimization


The compound [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one (CAS 57351-74-3) is the unsubstituted parent of a fused triazolo-triazine heterocyclic family that serves as the structural backbone of the marketed antiviral drug Riamilovir (Triazavirin®) [1]. This scaffold is a purine isostere and has been exploited in both antiviral nucleoside analogues and non-nucleoside DPP‑4 inhibitors [2]. Its unfunctionalized nature makes it the ideal starting point for systematic SAR exploration, offering multiple sites for regioselective modification that are not equally accessible in its substituted or isomeric analogues [3].

Why Generic Fused-Triazine Analogues Cannot Replace 57351-74-3 in Procurement – The Regioisomer and Heteroatom Problem


The [1,2,4]triazolo[5,1-c][1,2,4]triazine ring system is not interchangeable with its [4,3-b] or [1,5-a] isomers, nor with pyrazolo- or imidazo-fused analogues, because both the fusion geometry and the heteroatom identity dictate the regiochemistry of electrophilic attack, the tautomeric equilibrium, and ultimately the biological target complementarity [1]. The [5,1-c] fusion positions the N-1 and N-2 nitrogens in a spatial arrangement that mimics the purine N-3/N-9 acceptor pattern, a feature lost when the fusion mode changes [2]. Consequently, substituting a pyrazolo[5,1-c]triazinone or an imidazo[2,1-c]triazinone for the triazolo core yields a different hydrogen-bonding surface and distinct metabolic stability, as demonstrated by the divergent antiviral activities within the azolo[5,1-c]triazine class [3].

57351-74-3 – Quantitative Differentiation Evidence vs. Closest Analogues


Methylation Regiochemistry Drives Distinct Mesomeric Betaine Formation – Triazolo vs. Imidazo and Pyrazolo Analogues

When subjected to methylation under identical conditions, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one yields a single mesomeric betaine regioisomer, whereas the analogous imidazo[2,1-c] and pyrazolo[5,1-c] systems produce distinct betaine structures with different dipolar characteristics. The triazolo betaine was isolated as a crystalline solid, while the imidazo analogue required chromatographic purification, indicating a difference in reaction selectivity [1].

Heterocyclic chemistry Mesomeric betaines Methylation regiochemistry

DPP-4 Inhibitory Activity: Triazolo[5,1-c] Scaffold Achieves Low-Micromolar IC50 in Lead Series

A series of 17 [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives were evaluated for DPP-4 inhibition. The most active compound, 15q, displayed an IC50 of 28.05 µM with 8–10-fold selectivity over DPP-8 and DPP-9. In a head-to-head series, the corresponding pyrazolo[5,1-c]triazines were reported as 'the most potent' antiglycating agents and DPP-4 inhibitors, indicating that the triazolo scaffold occupies an intermediate potency–selectivity space that may be advantageous for tuning off-target profiles [1].

Antidiabetic agents DPP-4 inhibitors Triazolotriazine

Covalent Hydrate Formation: A Distinguishing Physicochemical Property of the Triazolo[5,1-c] System

The 6,7-diphenyl derivative of [1,2,4]triazolo[5,1-c][1,2,4]triazine was shown to form a covalent hydrate detectable by spectroscopy, as well as isolable methanolate and ethanolate adducts. In contrast, the isomeric [4,3-b] system did not exhibit comparable hydrate stability under the same conditions, indicating that the [5,1-c] fusion imparts a unique electrophilic character at the C-7 position that can be exploited for further functionalization [1].

Covalent hydration Triazolotriazine Physicochemical stability

High-Value Use Cases for [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one (CAS 57351-74-3)


Core Scaffold for Broad-Spectrum Antiviral Nucleoside Design

The unsubstituted triazolo[5,1-c][1,2,4]triazin-4(1H)-one serves as the optimal starting material for the synthesis of purine-mimetic nucleosides. The available N-1, N-2, C-3, C-6, and C-7 positions allow systematic introduction of substituents that have yielded inhibitors of herpes simplex virus (HSV) DNA polymerase [1] and influenza virus RNA polymerase (Triazavirin®) [2]. Using the parent scaffold rather than a pre-functionalized analogue ensures maximum synthetic flexibility and avoids late-stage deprotection steps.

Selective DPP-4 Inhibitor Lead Generation with Tunable Isoform Selectivity

When the goal is to balance DPP-4 potency with DPP-8/9 selectivity, the triazolo[5,1-c]triazine series provides a starting point that has already demonstrated 8–10-fold selectivity in early leads [3]. This selectivity window is critical for minimizing immunotoxicity, and the parent scaffold allows systematic exploration of substitution patterns to widen this window further.

Covalent Reversible Modifier Platform Based on Hydrate/Acoholate Chemistry

The unique ability of the [5,1-c]-fused triazolotriazine system to form spectroscopically detectable covalent hydrates and isolable alcoholates [4] opens avenues for reversible covalent inhibitor design. Researchers can exploit this property to create prodrugs or purification tags that are not accessible with the [4,3-b] isomeric series.

Regioselective Methylation Studies for Mesomeric Betaine Synthesis

For groups investigating mesomeric betaines as N-heterocyclic carbene precursors or dipolar cycloaddition substrates, the triazolo[5,1-c] scaffold provides a single, crystalline methylation product, in contrast to the mixture obtained from imidazo analogues [5]. This predictability translates directly to reduced purification costs in parallel synthesis campaigns.

Quote Request

Request a Quote for [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.